methyl {7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-2H-chromen-3-yl}acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl {7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-2H-chromen-3-yl}acetate typically involves multiple steps
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Coumarin Derivatives: Compounds with similar chromen-2-one cores, such as coumarin and its derivatives.
Tropane Alkaloids: Compounds containing the azabicyclo group, such as atropine and scopolamine.
Uniqueness: Methyl {7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-2H-chromen-3-yl}acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H31NO5 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-3-yl]acetate |
InChI |
InChI=1S/C24H31NO5/c1-14-16-6-7-19(26)18(21(16)30-22(28)17(14)8-20(27)29-5)11-25-13-24(4)10-15(25)9-23(2,3)12-24/h6-7,15,26H,8-13H2,1-5H3 |
InChI Key |
FMZMZERQRMDNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CC4(CC3CC(C4)(C)C)C)O)CC(=O)OC |
Origin of Product |
United States |
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